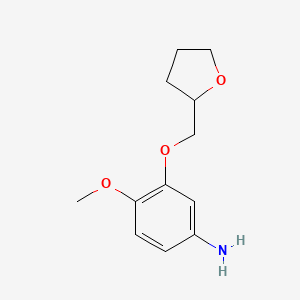

4-Methoxy-3-(oxolan-2-ylmethoxy)aniline

描述

Contextualization within Substituted Aniline (B41778) and Aryl Ether Chemistry Research

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and dyes. The arrangement of substituents on the aniline ring profoundly influences the molecule's chemical properties and biological activity. Similarly, the aryl ether motif is a common feature in many biologically active natural products and synthetic compounds. The tetrahydrofuran (B95107) (oxolane) moiety, a saturated five-membered cyclic ether, is also present in numerous bioactive molecules and is known to influence properties such as solubility and receptor binding. nih.govnih.gov

The title compound, 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline, combines these key structural features. The methoxy (B1213986) group at the 4-position and the oxolanylmethoxy group at the 3-position create a specific electronic and steric environment on the aniline ring. Research on structurally related compounds, such as 4-methoxy-3-(trifluoromethyl)aniline, indicates that such substitution patterns are of interest in the development of novel bioactive agents. ossila.comnih.gov The presence of the flexible and polar tetrahydrofurfuryl ether side chain can impart desirable pharmacokinetic properties.

Historical Development of Synthetic Approaches to Related Structural Motifs in Academic Inquiry

The synthesis of substituted anilines and aryl ethers has been a cornerstone of organic chemistry for over a century. Key historical reactions form the basis for plausible synthetic routes to this compound.

One of the most fundamental methods for the formation of the aryl ether bond is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgtcichemicals.com Developed in the 19th century, this reaction typically involves the reaction of a phenoxide with an alkyl halide. In the context of the target molecule, a plausible approach would involve the reaction of a suitably protected 4-amino-2-hydroxyphenoxide with a tetrahydrofurfuryl halide.

Another critical transformation is the reduction of a nitro group to an amine. The synthesis of many substituted anilines relies on the nitration of an aromatic precursor followed by reduction. For example, the synthesis of 4-methoxy-3-methylaniline (B90814) can be achieved by the reduction of 1-methoxy-2-methyl-4-nitrobenzene. chemicalbook.com This strategy could be adapted for the synthesis of this compound, where a nitro-substituted precursor would be reduced in the final step.

More contemporary methods for the formation of C-N and C-O bonds, including copper-catalyzed and palladium-catalyzed cross-coupling reactions, have expanded the toolkit for synthesizing complex aniline and aryl ether derivatives. acs.org

A plausible synthetic pathway to this compound could, therefore, involve:

Etherification: Williamson ether synthesis between 2-hydroxy-4-nitroanisole (isovanillin derivative) and tetrahydrofurfuryl chloride to form 1-methoxy-2-(oxolan-2-ylmethoxy)-4-nitrobenzene.

Reduction: Subsequent reduction of the nitro group to an amine, for example, using catalytic hydrogenation, to yield the final product.

Contemporary Research Landscape and Future Directions for this compound Studies

Currently, the academic literature specifically detailing the synthesis, properties, and applications of this compound is limited. Its availability from some chemical suppliers suggests its use as a building block in proprietary or unpublished research, likely within the pharmaceutical or materials science sectors.

Future research on this compound could explore several avenues:

Medicinal Chemistry: Given the prevalence of substituted anilines and aryl ethers in drug discovery, this molecule could be investigated as a scaffold for the development of new therapeutic agents. The combination of the substituted aniline core with the tetrahydrofuran moiety might lead to compounds with novel biological activities.

Materials Science: Anilines are precursors to polyanilines, a class of conducting polymers. The introduction of the oxolanylmethoxy group could modify the properties of the resulting polymer, such as its solubility, processability, and electrochemical characteristics.

Synthetic Methodology: The development and optimization of a scalable and efficient synthesis for this compound would be a valuable contribution to synthetic organic chemistry. This could involve exploring different catalytic systems or reaction conditions to improve yield and purity.

Detailed characterization of its physicochemical properties, including its spectroscopic data, crystal structure, and reactivity, would be essential for any future research endeavors.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 954254-06-9 | C12H17NO3 | 223.27 |

| 4-Methoxy-3-methylaniline | 136-90-3 | C8H11NO | 137.18 chemicalbook.com |

| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C8H8F3NO | 191.15 ossila.com |

Interactive Data Table 1

This table allows for sorting and filtering of the data.

Click to view interactive table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 954254-06-9 | C12H17NO3 | 223.27 |

| 4-Methoxy-3-methylaniline | 136-90-3 | C8H11NO | 137.18 |

| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C8H8F3NO | 191.15 |

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-11-5-4-9(13)7-12(11)16-8-10-3-2-6-15-10/h4-5,7,10H,2-3,6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVFETQDWOOAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline

Retrosynthetic Analysis and Key Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline offers several logical disconnections to simplify the structure into readily available starting materials. The two primary disconnections are at the aryl ether linkage (C-O bond) and the amino group (C-N bond).

Disconnection A: Aryl Ether Bond

This strategy involves disconnecting the bond between the phenolic oxygen and the tetrahydrofurfuryl group. This leads to two key precursors: a substituted aminophenol (4-amino-2-methoxyphenol) and an activated (oxolan-2-yl)methanol derivative, such as (oxolan-2-yl)methyl halide or tosylate. This approach prioritizes the formation of the substituted aniline (B41778) core first, followed by the etherification step.

Disconnection B: Amino Group

Alternatively, the C-N bond of the aniline can be disconnected. This approach would typically start from a corresponding nitroaromatic compound, 4-methoxy-3-(oxolan-2-ylmethoxy)nitrobenzene. The synthesis would then involve the formation of the aryl ether linkage first, followed by the reduction of the nitro group to the desired aniline. This is a common and often high-yielding method for preparing anilines.

A third, less direct, but viable strategy involves the functionalization of a pre-existing aniline. This might start with a simpler aniline, like 4-methoxyaniline, and then introduce the hydroxyl group at the 3-position before proceeding with the etherification.

| Disconnection Strategy | Key Precursors | Subsequent Key Reaction |

| Aryl Ether Bond | 4-amino-2-methoxyphenol, (Oxolan-2-yl)methyl halide/tosylate | Williamson Ether Synthesis or similar C-O coupling |

| Amino Group | 4-methoxy-3-(oxolan-2-ylmethoxy)nitrobenzene | Nitro Group Reduction |

| Aniline Functionalization | 4-methoxyaniline | Regioselective hydroxylation followed by etherification |

Classical and Modern Approaches to Substituted Aniline Synthesisthieme-connect.comresearchgate.net

The synthesis of substituted anilines is a cornerstone of organic chemistry, with a wide array of methods available.

Amination Reactions in Aryl Amine Formationthieme-connect.comresearchgate.net

The introduction of an amino group onto an aromatic ring can be achieved through several powerful reactions. The choice of method often depends on the available starting materials and the desired substitution pattern.

Reduction of Nitroarenes : This is one of the most common and reliable methods for synthesizing primary anilines. A variety of reducing agents can be employed, from classical metal-acid systems (e.g., Sn/HCl, Fe/HCl) to catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemicalbook.com For instance, the synthesis of 4-methoxy-3-methylaniline (B90814) is achieved by the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using 10% Pd/C. chemicalbook.com

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a go-to method for forming C-N bonds. rsc.orgstackexchange.com It allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia (B1221849) surrogates to yield primary anilines. rsc.orgstackexchange.com This method is valued for its high functional group tolerance and broad substrate scope. organic-chemistry.org

Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-N bonds between aryl halides and amines. organic-chemistry.orgorganic-chemistry.org While it often requires harsh reaction conditions (high temperatures), modern variations have been developed that proceed under milder conditions. organic-chemistry.orgorganic-chemistry.org

Regioselective Functionalization of Aniline Cores

Achieving the desired substitution pattern on an aniline ring requires careful control of regioselectivity. The directing effects of the substituents play a crucial role. For the target molecule, the methoxy (B1213986) group is an ortho-, para-director, while the amino group is also a strong activating ortho-, para-director. This can make direct functionalization challenging.

Strategies for regioselective functionalization often involve:

Protecting Groups : The amino group can be protected, for example, as an acetanilide, to modulate its directing effect and reactivity.

Directed Ortho-Metalation (DoM) : This powerful technique uses a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position, which can then be functionalized.

Catalytic C-H Functionalization : Modern methods involving transition metal catalysis (e.g., palladium, rhodium, ruthenium) allow for the direct and regioselective introduction of functional groups at specific C-H bonds, offering a more atom-economical approach. thieme-connect.comresearchgate.netresearchgate.net

Strategies for Aryl Ether Linkage Formationorganic-chemistry.org

The formation of the aryl ether bond is another critical step in the synthesis of the target compound.

Ullmann-type and Buchwald–Hartwig Cross-Coupling Reactions for C-O Bond Formationorganic-chemistry.org

Both Ullmann and Buchwald-Hartwig reactions are not only applicable to C-N bond formation but also to the formation of C-O bonds, providing routes to aryl ethers.

Ullmann Ether Synthesis : This involves the copper-catalyzed reaction of an aryl halide with an alcohol. organic-chemistry.org Like the amination reaction, it often requires high temperatures, but newer ligand systems have enabled milder reaction conditions. organic-chemistry.org

Buchwald–Hartwig C-O Coupling : This palladium-catalyzed method couples aryl halides or triflates with alcohols. organic-chemistry.org It is known for its excellent functional group tolerance and generally proceeds under milder conditions than the classical Ullmann reaction. organic-chemistry.org

| Coupling Reaction | Catalyst System (Example) | Substrates | Key Features |

| Ullmann Ether Synthesis | CuI / Phenanthroline | Aryl halide, Alcohol | Often requires high temperatures, but ligand development has improved conditions. organic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ / Josiphos ligand | Aryl halide/triflate, Alcohol | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |

Nucleophilic Aromatic Substitution in Aryl Ether Synthesisorganic-chemistry.org

Nucleophilic aromatic substitution (SNA) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. uomustansiriyah.edu.iqchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The mechanism involves the addition of a nucleophile (in this case, an alkoxide) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group (typically a halide). libretexts.org For this reaction to be efficient, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In the context of synthesizing this compound, an SNA approach could be highly effective if starting from a suitably activated precursor, such as a nitro-substituted aryl halide. For example, a reaction between a 4-halo-2-methoxynitrobenzene and the sodium salt of (oxolan-2-yl)methanol would form the ether linkage, with the nitro group subsequently being reduced to the aniline.

Stereoselective Synthesis of the Oxolane Moiety and its Integration into the Scaffold

One common and effective method is the enantioselective reduction of (S)-2-tetrahydrofuranone. This reduction can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. Another sophisticated approach involves the catalytic hydroxymethylation of a suitable precursor. For instance, an (R)-tert-butyldimethylsilane-protected epoxide intermediate can undergo a ring-opening reaction with methanol (B129727) in the presence of a catalytic amount of acetyl chloride to yield the desired chiral alcohol with high enantiomeric purity.

Once the chiral (S)-(tetrahydrofuran-2-yl)methanol is obtained, it needs to be integrated into the aniline scaffold. This is typically achieved through an etherification reaction with a suitable aniline precursor, such as 4-methoxy-3-hydroxyaniline or its protected derivatives. The primary methods for this etherification are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In this context, the phenolic hydroxyl group of 4-methoxy-3-hydroxyaniline would be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., a tosylate or halide) from the chiral (S)-(tetrahydrofuran-2-yl)methanol derivative. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry at the electrophilic carbon. byjus.comyoutube.comlibretexts.org To retain the desired (S)-configuration in the final product, one would need to start with an (R)-configured (tetrahydrofuran-2-yl)methanol derivative bearing a good leaving group.

The Mitsunobu reaction offers an alternative and often milder method for etherification. This reaction allows for the direct coupling of an alcohol and a pronucleophile, such as a phenol (B47542), in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). missouri.edunih.govorganic-chemistry.org A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's stereocenter. missouri.eduorganic-chemistry.orgrsc.org Therefore, to obtain the (S)-configuration in the ether linkage, one would start with (R)-(tetrahydrofuran-2-yl)methanol. This reaction is particularly useful for coupling secondary alcohols with phenols and has been widely applied in the synthesis of natural products. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce waste, and enhance safety and efficiency. mdpi.cominstituteofsustainabilitystudies.comjddhs.com The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

A primary focus of green chemistry is the use of safer solvents . jddhs.com Traditional organic solvents can be replaced with more environmentally benign alternatives like water, ethanol, or supercritical carbon dioxide. instituteofsustainabilitystudies.com For the etherification step, the choice of solvent is critical. While the Williamson ether synthesis often uses polar aprotic solvents, exploring greener options is a key area of research.

Atom economy is another core principle, aiming to maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.comispe.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of catalytic amounts of base in the Williamson synthesis or the catalytic cycle of the Mitsunobu reaction contribute to a better atom economy.

Biocatalysis offers a powerful green alternative for stereoselective transformations. mdpi.com Enzymes can be used for the enantioselective synthesis of the chiral oxolane moiety, often operating in aqueous media under mild conditions, thus offering high selectivity and reducing the need for protecting groups and harsh reagents. mdpi.com

Furthermore, energy efficiency can be improved by employing methods that proceed at or near ambient temperature and pressure. instituteofsustainabilitystudies.com While some synthetic steps may require heating, the development of more efficient catalysts can lower the energy demands of the process. The use of solvent-free reaction conditions, where feasible, can also significantly reduce waste and energy consumption. jddhs.com

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reagents | Phenoxide (from phenol + base), Alkyl halide/tosylate | Phenol, Alcohol, Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD) |

| Stereoselectivity | Inversion of configuration at the electrophile. byjus.comyoutube.comlibretexts.org | Inversion of configuration at the alcohol. missouri.eduorganic-chemistry.orgrsc.org |

| Typical Yield | Generally good, can be high (50-95% in lab, higher in industry). wikipedia.org | Generally good to excellent (can be >90%). nih.gov |

| Reaction Conditions | Often requires strong bases and can involve heating. masterorganicchemistry.com | Generally mild, often at or below room temperature. nih.gov |

| Substrate Scope | Best with primary alkyl halides; secondary halides can lead to elimination. masterorganicchemistry.com | Works well with primary and secondary alcohols. missouri.eduorganic-chemistry.org |

| Byproducts | Salt (e.g., NaX), which is often easily removed. | Triphenylphosphine oxide and a hydrazine (B178648) derivative, which can be difficult to separate from the product. |

| Green Chemistry Aspect | Can be improved with catalytic base and greener solvents. | Stoichiometric phosphine and azodicarboxylate reagents lower atom economy. |

The Williamson ether synthesis is a classic and robust method, often favored for its simplicity and the ease of removal of inorganic byproducts. wikipedia.org However, it may require harsher conditions and can be prone to side reactions like elimination, especially with secondary alkyl halides. masterorganicchemistry.com The stereochemical outcome is predictable (inversion), which allows for the selection of the appropriate starting material.

The Mitsunobu reaction, on the other hand, proceeds under milder conditions and is highly effective for coupling secondary alcohols with phenols, offering excellent stereocontrol through inversion. missouri.edunih.govorganic-chemistry.orgrsc.org A significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can complicate purification. scribd.com

Chemical Reactivity and Transformation Studies of 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene (B151609) ring in 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. oneclass.combyjus.com Both of these groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comlibretexts.orgyoutube.com

The directing effects of the substituents on the aromatic ring are a consequence of their ability to donate electron density into the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. lkouniv.ac.inmasterorganicchemistry.com The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com

In the case of this compound, the positions on the aromatic ring are C1 (bearing the amino group), C2, C3 (bearing the oxolanylmethoxy group), C4 (bearing the methoxy group), C5, and C6. The amino group at C1 strongly directs incoming electrophiles to the C2 and C6 (ortho) and C4 (para) positions. The methoxy group at C4 directs to the C3 and C5 (ortho) and C1 (para) positions. The oxolanylmethoxy group at C3 is also an ortho, para-director, though its activating effect is likely weaker than the amino and methoxy groups. It directs to the C2 and C4 (ortho) and C6 (para) positions.

Considering the combined directing effects, the most activated positions for electrophilic substitution are C2, C5, and C6. The C4 position is already substituted. The C2 and C6 positions are ortho to the powerful amino group. The C5 position is ortho to the methoxy group and para to the amino group. The steric hindrance from the adjacent oxolanylmethoxy group at C3 might slightly disfavor substitution at C2. Therefore, electrophilic attack is most likely to occur at the C5 and C6 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4-methoxy-3-(oxolan-2-ylmethoxy)aniline and 6-Bromo-4-methoxy-3-(oxolan-2-ylmethoxy)aniline | 2-Bromo-4-methoxy-3-(oxolan-2-ylmethoxy)aniline |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-4-methoxy-3-(oxolan-2-ylmethoxy)aniline and 6-Nitro-4-methoxy-3-(oxolan-2-ylmethoxy)aniline | 2-Nitro-4-methoxy-3-(oxolan-2-ylmethoxy)aniline |

| H₂SO₄ (Sulfonation) | 5-Amino-2-methoxy-3-(oxolan-2-ylmethoxy)benzenesulfonic acid and 2-Amino-5-methoxy-6-(oxolan-2-ylmethoxy)benzenesulfonic acid | 2-Amino-3-methoxy-4-(oxolan-2-ylmethoxy)benzenesulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 5-Alkyl-4-methoxy-3-(oxolan-2-ylmethoxy)aniline and 6-Alkyl-4-methoxy-3-(oxolan-2-ylmethoxy)aniline | 2-Alkyl-4-methoxy-3-(oxolan-2-ylmethoxy)aniline |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl-4-methoxy-3-(oxolan-2-ylmethoxy)aniline and 6-Acyl-4-methoxy-3-(oxolan-2-ylmethoxy)aniline | 2-Acyl-4-methoxy-3-(oxolan-2-ylmethoxy)aniline |

Reactions Involving the Amino Group: Derivatization and Functionalization

The primary amino group in this compound is a versatile site for a wide range of chemical transformations. These reactions are crucial for the synthesis of more complex derivatives.

Alkylation and Acylation: The amino group can be readily alkylated or acylated. actascientific.comactascientific.com Alkylation can be achieved using alkyl halides, and acylation can be performed with acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Dual catalysis systems, combining an amine catalyst with a second cocatalyst, can improve the efficiency of these functionalizations. researchgate.net

Diazotization: A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. rsc.org This diazonium salt is a highly versatile intermediate that can be converted into a wide variety of functional groups through Sandmeyer and related reactions.

Table 2: Potential Derivatization Reactions of the Amino Group

| Reagent(s) | Product Type | General Reaction |

| Alkyl halide (e.g., CH₃I) | Secondary or Tertiary Amine | R-NH₂ + R'-X → R-NH-R' + HX |

| Acyl chloride (e.g., CH₃COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| NaNO₂, HCl (0-5 °C) | Diazonium Salt | Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O |

| Diazonium salt + CuCl/HCl | Aryl Chloride | Ar-N₂⁺Cl⁻ → Ar-Cl + N₂ |

| Diazonium salt + CuBr/HBr | Aryl Bromide | Ar-N₂⁺Cl⁻ → Ar-Br + N₂ |

| Diazonium salt + CuCN/KCN | Aryl Nitrile | Ar-N₂⁺Cl⁻ → Ar-CN + N₂ |

| Diazonium salt + H₂O, heat | Phenol (B47542) | Ar-N₂⁺Cl⁻ + H₂O → Ar-OH + N₂ + HCl |

| Diazonium salt + HBF₄ | Aryl Fluoride | Ar-N₂⁺Cl⁻ + HBF₄ → Ar-F + N₂ + BF₃ + HCl |

| Diazonium salt + H₃PO₂ | Deamination (H) | Ar-N₂⁺Cl⁻ + H₃PO₂ + H₂O → Ar-H + N₂ + H₃PO₃ + HCl |

Transformations of the Oxolane Ring System and Methoxy Group

The oxolane (tetrahydrofuran) ring and the methoxy group are generally stable under many reaction conditions. However, under specific and often harsh conditions, they can undergo transformations.

The oxolane ring is a cyclic ether. While more stable than strained epoxides, it can undergo ring-opening reactions under strongly acidic conditions. researchgate.netnih.gov The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack. The stability of tetrahydrofuran (B95107) is relatively high under normal conditions, but it can form peroxides upon prolonged storage in the presence of air. sigmaaldrich.comchromforum.orgmonumentchemical.com

The methoxy group on the aromatic ring is an ether linkage and is generally robust. Cleavage of the methyl-oxygen bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) in a reaction known as the Zeisel determination. More recently, methods utilizing reagents like lithium iodide in ionic liquids have been developed for the selective cleavage of methoxy groups in complex molecules like lignin. rsc.orgrsc.org

Stability and Degradation Pathways under Controlled Experimental Conditions

Anilines can be susceptible to oxidation, which can lead to the formation of colored polymeric materials. The degradation of aniline (B41778) in environmental or biological systems often proceeds through hydroxylation of the aromatic ring to form aminophenols, followed by ring cleavage. semanticscholar.orgnih.govresearchgate.net

The ether linkages, both in the methoxy group and the oxolanylmethoxy substituent, are generally stable to many chemical reagents. However, as mentioned, the tetrahydrofuran ring can form explosive peroxides over time if exposed to oxygen, a process that can be inhibited by the addition of stabilizers like butylated hydroxytoluene (BHT). sigmaaldrich.com The stability of tetrahydrofuran hydrates has also been studied, indicating its ability to form stable structures with water under certain conditions. researchgate.net

Under controlled laboratory conditions, such as in the context of HPLC analysis, the stability of mobile phases containing tetrahydrofuran is a consideration, with recommendations to use fresh solutions and store them under inert gas to prevent peroxide formation. chromforum.org

Table 3: Summary of Compound Stability

| Functional Group | Conditions for Potential Degradation | Potential Degradation Products |

| Amino Group | Strong oxidizing agents | Nitroso, nitro compounds, polymeric materials |

| Aromatic Ring | Strong oxidizing conditions, microbial degradation | Hydroxylated derivatives, ring-cleavage products |

| Methoxy Group | Strong acid (e.g., HI) | Phenol derivative |

| Oxolane Ring | Strong acid, prolonged exposure to air/oxygen | Ring-opened products, peroxides |

Mechanistic Investigations of Chemical Processes Involving 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

No experimental studies detailing the reaction kinetics or employing spectroscopic methods to elucidate the mechanisms of reactions involving 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline have been identified.

To investigate the reaction mechanisms of this compound, kinetic studies would be essential. Methodologies such as UV-Vis spectrophotometry could be employed to monitor the rate of reactions, for instance, in electrophilic aromatic substitution or oxidation processes. By varying the concentrations of reactants and observing the effect on the reaction rate, the rate law and the order of the reaction with respect to each reactant could be determined. This would provide initial insights into the species involved in the rate-determining step.

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable for identifying reaction intermediates and final products. For example, in situ NMR spectroscopy could potentially detect transient species, providing direct evidence for a proposed reaction pathway.

Influence of Methoxy (B1213986) and Oxolan-2-ylmethoxy Substituents on Reaction Pathways and Reactivity

The reactivity and regioselectivity of the aniline (B41778) ring in this compound are dictated by the electronic and steric properties of the amino, methoxy, and oxolan-2-ylmethoxy groups.

The amino group is a powerful activating group and is ortho-, para-directing due to its strong +R (resonance) effect. The methoxy group at the C4 position is also an activating, ortho-, para-directing group. Its +R effect donates electron density to the ring, particularly at the ortho (C3, C5) and para (C6, relative to the methoxy group) positions. The oxolan-2-ylmethoxy substituent at the C3 position possesses a -I (inductive) effect due to the electronegative oxygen atoms. Sterically, the oxolan-2-ylmethoxy group is significantly bulkier than the methoxy group.

The interplay of these substituents would likely lead to complex reactivity patterns. For electrophilic aromatic substitution reactions, the powerful activating effect of the amino group would be the dominant factor. The primary sites for electrophilic attack would be the positions ortho and para to the amino group (C2 and C6). However, the C2 position is sterically hindered by the adjacent bulky oxolan-2-ylmethoxy group at C3. Therefore, electrophilic substitution would be strongly favored at the C6 position.

The basicity of the aniline nitrogen is also influenced by these substituents. The electron-donating methoxy group at the para position would be expected to increase the basicity of the aniline compared to unsubstituted aniline. Conversely, the inductively withdrawing oxolan-2-ylmethoxy group at the meta position relative to the amino group would slightly decrease its basicity.

Theoretical Studies on Transition States and Energy Profiles

No theoretical studies specifically modeling the transition states and energy profiles of reactions involving this compound have been found in the public domain.

Computational chemistry, utilizing methods such as Density Functional Theory (DFT), would be a powerful tool to complement experimental studies. Theoretical calculations could be used to model the geometric and electronic structure of the ground state of this compound. Furthermore, potential reaction pathways for various transformations, such as electrophilic substitution or oxidation, could be mapped out.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface could be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, the preference for electrophilic attack at the C6 position could be rationalized by comparing the calculated activation energies for attack at all possible positions on the aromatic ring. Such studies would also elucidate the role of the substituents in stabilizing or destabilizing transition states, offering a deeper understanding of their influence on reactivity.

Structure Activity Relationship Sar Studies and Analogue Design Strategies for 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline Derivatives

Synthetic Methodologies for Key 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline Analogues

The synthesis of analogues of this compound would leverage established organic chemistry reactions, particularly those developed for the synthesis of substituted anilines and the formation of ether linkages. While specific synthetic routes for this exact compound's analogues are not widely published, methodologies for structurally related compounds provide a clear blueprint for their potential preparation.

A common strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. For example, the synthesis of 4-methoxy-3-methylaniline (B90814) is achieved through the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using palladium on carbon (Pd/C) as a catalyst chemicalbook.com. This approach could be adapted to synthesize the core aniline (B41778) structure of the target compound or its analogues by starting with an appropriately substituted nitrobenzene.

Another key transformation is the formation of the ether linkage, particularly the oxolanylmethoxy side chain. This is typically achieved via a Williamson ether synthesis or a Mitsunobu reaction. In a study on isoxazole derivatives, an ether linkage was successfully formed using a Mitsunobu reaction between a core intermediate containing a primary alcohol and a substituted phenol (B47542), a reaction known for its reliability in forming carbon-oxygen bonds dundee.ac.uk.

Synthetic routes for building the substituted aniline core can also involve multiple steps starting from simpler materials. For instance, the synthesis of 2-ethyl-4-methoxy aniline has been reported via a four-step process starting from o-nitroethylbenzene, involving a Bamberger reaction, acetylation, O-methylation, and final hydrolysis researchgate.net. Similarly, the synthesis of 4-methoxy-2-nitroaniline from 4-methoxyaniline can be accomplished through a sequence of acetylation, nitration, and hydrolysis, often using a continuous flow reactor to improve safety and yield google.com.

The synthesis of more complex heterocyclic systems built upon an aniline core also offers insight. The preparation of a 2,4-diarylquinoline derivative was achieved through a one-pot, three-component reaction involving p-anisidine (4-methoxyaniline), an aldehyde, and an activated alkene, catalyzed by BF₃·OEt₂ mdpi.com. Such multi-component reactions are efficient for rapidly generating molecular diversity.

Table 2: Potential Synthetic Reactions for Analogue Synthesis

| Reaction Type | Description | Starting Material Example | Product Type |

|---|---|---|---|

| Nitro Group Reduction | Conversion of a nitro group to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid reduction. | 1-methoxy-4-nitro-2-(oxolan-2-ylmethoxy)benzene | Substituted Aniline |

| Williamson Ether Synthesis | Reaction of a sodium phenoxide with an alkyl halide (e.g., 2-(chloromethyl)oxolane) to form an ether. | 4-methoxy-3-hydroxyaniline | Aryl Ether |

| Mitsunobu Reaction | A redox-condensation reaction using triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD) to couple an alcohol and a nucleophile (e.g., a phenol). | 3-hydroxy-4-methoxyaniline + (oxolan-2-yl)methanol | Aryl Ether |

| N-Alkylation / Reductive Amination | Condensation of an aniline with an aldehyde followed by reduction (e.g., with NaBH₄) to form a secondary amine. | 4-methoxyaniline + Aldehyde | N-substituted Aniline |

| Acetylation/Nitration/Hydrolysis | A sequence to control the position of nitration on an activated aniline ring by using a protecting group. | 4-methoxyaniline | Regioselective Nitroaniline |

In Silico Modeling for Predicting Molecular Interactions based on Structural Modifications

In silico modeling provides powerful tools for predicting how structural modifications to this compound derivatives might influence their biological activity. These computational techniques allow for the rational design of new analogues by simulating their interactions with a putative biological target at the molecular level. Key methods include molecular docking and molecular dynamics (MD) simulations.

Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a protein. For aniline-containing compounds, such as 4-anilinoquinazoline derivatives, docking studies have been instrumental in understanding their interactions with target enzymes like the epidermal growth factor receptor (EGFR) kinase nih.gov. These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity nih.gov. By docking proposed analogues of this compound into a target's binding site, researchers can prioritize the synthesis of compounds predicted to have the most favorable interactions.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the interaction and can reveal conformational changes in both the ligand and the protein upon binding. For novel aniline pyrimidine inhibitors, MD simulations have been used to verify stable binding and identify key amino acid residues involved in the interaction researchgate.net. Such analyses would be invaluable for refining the design of this compound analogues to ensure a stable and effective binding mode. Furthermore, in silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, which is a critical step in early-phase drug discovery researchgate.netmdpi.com.

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis investigates the spatial arrangement of atoms and the flexibility of a molecule, which dictates how it can orient itself to fit within a target's binding site. For derivatives of this compound, key conformational features include the orientation of the substituents relative to the aniline ring and the flexibility of the oxolanylmethoxy side chain.

This suggests that for this compound, the methoxy (B1213986) and amino groups are likely to be nearly coplanar with the aromatic ring. The oxolanylmethoxy side chain, however, introduces significant conformational flexibility due to several rotatable bonds: the C(aryl)-O bond, the O-CH₂ bond, and the bonds within the oxolane ring itself, which can adopt various puckered conformations (e.g., envelope or twist forms). Understanding these conformational preferences is essential, as they will govern how the side chain can position itself to interact with a biological target. Computational methods, such as quantum mechanical calculations, can be used to determine the relative energies of different conformers in the gas phase or in solution, providing a more complete picture of the molecule's dynamic behavior.

Table 3: Key Structural Parameters from a Related Analogue

| Compound | Parameter | Observation | Implication for Conformational Analysis |

|---|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)aniline nih.gov | Methoxy Group Orientation | Inclined at 8.7° to the benzene (B151609) ring plane. | The methoxy group is nearly coplanar with the aromatic ring, which may influence electronic properties. |

| Intermolecular Interactions | Stabilized by N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds. | The amino group is a key hydrogen bond donor, a feature likely conserved in analogues. | |

| Intramolecular Interactions | C—H···F interaction noted. | The relative positioning of substituents can lead to stabilizing intramolecular forces. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For aniline derivatives, various QSAR studies have been successfully conducted to predict properties ranging from physicochemical characteristics to biological potency.

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

For example, a QSAR study on a set of 81 aniline derivatives used a genetic algorithm to select the most relevant descriptors for modeling lipophilicity (logP) nih.gov. The best descriptors included the Barysz matrix (a 2D descriptor), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω), and van der Waals volume (vWV) nih.gov. The models were built using multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR), all of which showed good predictive ability nih.gov.

In the context of drug design, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. A 3D-QSAR study on 4-anilinoquinazoline derivatives as anticancer agents successfully developed models based on steric and electrostatic fields nih.gov. These models not only predicted the activity of new compounds but also generated contour maps that visualized regions where steric bulk or specific electrostatic properties would be favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors nih.gov. Similar methodologies, including Hologram QSAR (HQSAR) and Topomer CoMFA, have been applied to other classes of aniline-containing inhibitors, demonstrating the broad applicability of these techniques researchgate.net.

For a series of this compound analogues, a QSAR study would be invaluable for identifying the key structural features that govern their biological activity and for prioritizing the synthesis of new derivatives with enhanced potency.

Table 4: QSAR Methodologies Applied to Aniline Derivatives

| QSAR Method | Application/Compound Class | Key Descriptors Used | Statistical Method | Reference |

|---|---|---|---|---|

| MLR, PCR, PLSR | Lipophilicity of 81 aniline derivatives | Barysz matrix (SEigZ), Hydrophilicity factor (Hy), MLOGP, Electrophilicity (ω), van der Waals volume (vWV) | Multiple Linear Regression, Principal Component Regression, Partial Least Square | nih.gov |

| 3D-QSAR (MFA) | Anticancer activity of 4-anilinoquinazoline derivatives | Steric and electrostatic fields | Partial Least Squares (PLS) | nih.gov |

| HQSAR, CoMFA, CoMSIA, Topomer CoMFA | Activity of aniline pyrimidine WDR5-MLL1 inhibitors | Not specified | Not specified | researchgate.net |

Computational and Theoretical Chemistry Applied to 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

A foundational study of 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline would involve quantum chemical calculations, typically using Density Functional Theory (DFT) methods. These calculations would elucidate the molecule's electronic structure, including the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations would provide a detailed map of the charge distribution across the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. Such maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule might interact with other chemical species. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, would also be derived from the electronic structure calculations to quantify its reactive tendencies. For analogous molecules, these types of calculations are standard. sciencepublishinggroup.comresearchgate.net

Molecular Docking and Dynamics Simulations with Defined Molecular Targets

Given the prevalence of aniline (B41778) derivatives in medicinal chemistry, a key area of computational investigation for this compound would be its interaction with biological macromolecules. Molecular docking simulations would be employed to predict the preferred binding orientation and affinity of the compound within the active site of a specific protein target. This process generates scoring functions to estimate the strength of the interaction.

Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the compound and its target adapt to each other and the energetic stability of the binding pose. This information is crucial for structure-based drug design. While no specific targets have been studied for this compound, this approach is a cornerstone of modern drug discovery.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, theoretical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra, when compared with experimental data, can help confirm the molecular structure. sciencepublishinggroup.comresearchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical frequencies help in the assignment of experimental vibrational bands to specific molecular motions. Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions, providing theoretical UV-Vis absorption spectra.

Conformational Landscape Exploration and Tautomerism Studies via Advanced Computational Methods

The presence of a flexible oxolane methoxy (B1213986) side chain in this compound suggests a complex conformational landscape. Advanced computational methods would be necessary to systematically explore the potential low-energy conformations of the molecule. Understanding the accessible conformations is vital as the biological activity of a molecule is often dependent on its three-dimensional shape.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline (C₁₂H₁₇NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula. bldpharm.comaaronchem.com

The molecular weight of this compound is 223.27 g/mol . bldpharm.com An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass within a few parts per million (ppm) of the calculated exact mass of the molecular ion ([M]+) or its protonated form ([M+H]+).

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass | Expected Measured Mass (example) |

| [M]+ | 223.12084 | 223.12101 |

| [M+H]+ | 224.12869 | 224.12885 |

| [M+Na]+ | 246.11063 | 246.11079 |

Beyond the precise mass of the parent ion, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides invaluable structural information. While specific experimental fragmentation data for this compound is not available, a predicted fragmentation pattern can be inferred based on its functional groups. Key fragmentation pathways would likely include:

Loss of the tetrahydrofurfuryl group: A prominent fragmentation would be the cleavage of the ether linkage, resulting in a fragment corresponding to the 4-methoxyaniline radical cation or a related species.

Fragmentation of the oxolane ring: The tetrahydrofuran (B95107) ring itself can undergo characteristic cleavages.

Loss of a methyl group: Cleavage of the methoxy (B1213986) group's methyl radical is another plausible fragmentation pathway.

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of aniline (B41778) derivatives, providing both retention time and mass spectral data for identification. newdrugapprovals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution. A complete suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the methoxy protons, and the protons of the oxolane ring and the methylene (B1212753) bridge. For comparison, in the related compound 2-(1-methylbutyl)aniline, the aromatic protons appear in the range of δ 6.76–7.20 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic, ether, and aliphatic carbons. For instance, in 2-(1-methylbutyl)aniline, the aromatic carbons resonate between δ 116.08–143.63 ppm. nih.gov

2D NMR: To definitively assign the complex spectra, a series of 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the aromatic ring and the tetrahydrofurfuryl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the tetrahydrofurfurylmethoxy group to the aniline ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the through-space connectivity and confirming the stereochemistry, particularly the relative orientation of the substituents on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aromatic CHs | 6.5 - 7.0 | 110 - 120 | To other aromatic carbons, methoxy carbon |

| Methoxy (-OCH₃) | ~3.8 | ~55 | To aromatic carbon at position 4 |

| Oxolane Protons | 1.5 - 4.0 | 25 - 70 | Within the oxolane ring, to the methylene bridge |

| Methylene (-OCH₂-) | ~4.0 | ~70 | To oxolane carbon and aromatic carbon at position 3 |

| Amino (-NH₂) | Broad, 3.5 - 4.5 | - | - |

Beyond basic structural assignment, advanced NMR techniques can probe the conformational dynamics of the molecule. The flexibility of the oxolan-2-ylmethoxy side chain could be investigated using variable temperature (VT) NMR studies. These experiments could reveal information about rotational barriers around the ether linkage and the conformational preferences of the tetrahydrofuran ring. Rotational energy barriers and the preferred conformations of substituents on aniline rings can be influenced by hydrogen bonding and steric effects, which could be elucidated through these advanced NMR methods.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to its functional groups.

IR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (approximately 1500-1600 cm⁻¹), and strong C-O stretching bands for the ether linkages (in the 1000-1300 cm⁻¹ range). In a study of 2-methoxy-4-nitroaniline, vibrational assignments were made for the various functional groups, providing a basis for comparison. google.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The symmetry of the molecule influences the intensity of Raman bands, and this technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Moderate |

| C-O-C Stretch (Alkyl Ether) | 1050 - 1150 | Moderate |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative can be grown, this technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. sigmaaldrich.com

The crystal structure of the related compound 4-Methoxy-3-(trifluoromethyl)aniline has been determined, revealing details about intermolecular interactions such as hydrogen bonding. sigmaaldrich.com Similarly, for the title compound, X-ray crystallography would elucidate the role of the amine and ether oxygen atoms in forming hydrogen bonds and other intermolecular interactions that dictate the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Mixture Analysis (e.g., preparative HPLC, GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from reaction mixtures, identifying impurities, and quantifying its purity.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful method for the purification of compounds from complex mixtures. colab.ws For this compound, a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for its isolation. arctomsci.com The separation of aniline and its substituted derivatives has been successfully achieved using such methods. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. The resulting mass spectrum would provide confirmation of the molecular weight and structural information based on the fragmentation pattern. This method is particularly useful for detecting and identifying trace-level impurities. newdrugapprovals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a versatile tool for the analysis of a wide range of compounds, including those that are not amenable to GC. An LC-MS method would allow for the direct analysis of this compound in solution, providing retention time, molecular weight, and fragmentation data. This is particularly useful for monitoring reaction progress and for the analysis of complex biological or environmental samples.

Role of 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Construction of Diverse Heterocyclic Systems

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The amino group on 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline can act as a key nucleophile in cyclization reactions to form fused ring systems. The specific substituents on the aniline ring, namely the methoxy (B1213986) and the bulky oxolanylmethoxy groups, can significantly influence the reactivity and stereoelectronic properties of the molecule, guiding the outcome of synthetic transformations and imparting unique characteristics to the final heterocyclic products.

Numerous established synthetic methods leverage aniline derivatives to construct important heterocyclic cores. For instance, substituted anilines are common starting materials in reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses for producing quinolines. acs.org Gold- and copper-catalyzed reactions have also emerged as powerful tools for creating complex heterocycles from aniline precursors. researchgate.netacs.org By applying these well-established protocols, this compound can be envisioned as a precursor to novel, highly functionalized heterocycles. The utility of aniline derivatives in forming such systems is well-documented and can be extended to this specific compound. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | General Synthetic Method | Aniline Derivative Role | Potential Application | Relevant Findings |

|---|---|---|---|---|

| Quinolines | Gold-Catalyzed [4+2] Cycloaddition | Reactant with alkynes | Pharmaceuticals, Ligands | Gold catalysts can promote reactions between anilines and alkynes to form a variety of substituted quinolines. acs.orgresearchgate.net |

| Benzoxazines | Three-Component Domino Reaction | Derivatization product | Pharmaceutically important scaffolds | Highly substituted anilines can be transformed into benzoxazine (B1645224) derivatives. researchgate.net |

| Indoles | Palladium-Catalyzed Cyclization | Starting material from cyclohexanones | Agrochemicals, Pharmaceuticals | Anilines synthesized from cyclohexanones can be further cyclized to form substituted indoles. bohrium.com |

| N-Substituted Dibenzothiophenes | Copper-Catalyzed Ullmann Coupling | Nucleophilic amine source | Medicinal Chemistry | Copper catalysts facilitate the coupling of bromo-heteroaromatics with various amines, including anilines. acs.org |

Functionalization as a Scaffold for Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries around a central molecular scaffold is a crucial strategy for identifying new therapeutic agents. rsc.org Aniline and its derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in approved drugs and serving as versatile scaffolds for creating large, diverse compound libraries. rsc.orgcresset-group.comnih.gov The structure of this compound is ideally suited for this purpose, offering multiple points for diversification.

The primary amino group can be readily modified through acylation, sulfonylation, alkylation, or participation in reductive amination to introduce a wide variety of side chains. Furthermore, the aromatic ring itself can undergo electrophilic substitution, although the positions are directed by the existing activating groups. This multi-directional functionalization allows for the systematic generation of a library of analogues, where each compound has a slightly different structure and, potentially, different biological activity. Such libraries are essential for structure-activity relationship (SAR) studies, which aim to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. acs.orgnih.govchemrxiv.org

Table 2: Applications of Aniline Scaffolds in Medicinal Chemistry

| Application Area | Scaffold Principle | Example of Aniline Use | Key Outcome |

|---|---|---|---|

| Drug-Likeness Optimization | Isosteric Replacement | Replacing an aniline with a non-aniline bioisostere to improve metabolic stability. acs.org | Enhanced pharmacokinetic profiles and reduced toxicity. cresset-group.comacs.org |

| Combinatorial Library Generation | Multicomponent Reactions | Using anilines in three-component reactions to rapidly build molecular complexity. rsc.org | Efficient creation of diverse anilines with uncommon substitution patterns for screening. rsc.org |

| Anti-Leukemia Agents | Michael Addition | Adding substituted anilines to natural products like parthenolide. nih.govchemrxiv.org | Generation of novel derivatives with potent anti-leukemic activity. nih.gov |

| Triazole-Aniline Hybrids | Click Chemistry/Linkage | Connecting aniline moieties to triazole rings to create hybrid molecules. nih.gov | Development of potential drug candidates with favorable ADME profiles. nih.gov |

Integration into Advanced Materials Research (e.g., monomers for polymers)

Substituted anilines are important monomers in the field of materials science, most notably for the synthesis of conducting polymers. mdpi.com Polyaniline (PANI) and its derivatives are studied for their unique electronic, optical, and sensing properties. rsc.orgrsc.orgresearchgate.net The polymerization of an aniline derivative, such as this compound, can be achieved through chemical or electrochemical oxidation. rsc.orggoogle.com

The substituents on the aniline ring play a critical role in determining the final properties of the polymer. rsc.orgrsc.org The electron-donating methoxy group and the flexible, polar oxolanylmethoxy side chain on the target monomer would be expected to influence the resulting polymer's:

Solubility: The ether linkages and tetrahydrofuran (B95107) ring could enhance solubility in common organic solvents, improving processability for creating films and coatings. rsc.org

Morphology: Substituents are known to alter the surface structure of polymer films, which can range from granular to spherical or fibrous. researchgate.netrsc.org

Electronic Properties: The electronic nature of the substituents directly impacts the conductivity and redox behavior of the polymer, which is crucial for applications in sensors, antistatic coatings, and electronic devices. researchgate.net

Furthermore, the tetrahydrofuran (THF) moiety is itself a well-known monomer for cationic ring-opening polymerization (ROP), which produces polytetrahydrofuran (PTHF), a type of polyether. researchgate.netresearchgate.net While the THF ring in this compound is a substituent, its presence introduces polyether-like characteristics into the material. Copolymers incorporating THF derivatives have been investigated for creating sustainable and degradable materials. rsc.org

Table 3: Polymer Research Involving Aniline and Tetrahydrofuran Derivatives

| Polymer Type | Monomer(s) | Synthesis Method | Key Properties/Applications |

|---|---|---|---|

| Substituted Polyanilines (PANI) | Substituted Aniline Derivatives | Chemical/Electrochemical Oxidative Polymerization | Tunable conductivity, sensor applications, corrosion resistance. rsc.orgrsc.orgresearchgate.net |

| Poly[N,N-(phenylamino)disulfides] | Aniline Derivatives + S₂Cl₂ | Condensation Polymerization | Thermally stable polymers with unique optical properties. acs.orgnih.gov |

| Polytetrahydrofuran (PTHF) | Tetrahydrofuran (THF) | Cationic Ring-Opening Polymerization (ROP) | Polyether diols used for synthesizing polyurethanes, elastomers. researchgate.netacs.org |

| Poly(ester-co-ether) | 2-Methyltetrahydrofuran + β-Butyrolactone | Cationic Ring-Opening Copolymerization | Biodegradable materials from renewable biomass sources. rsc.org |

Development of Novel Synthetic Reagents and Catalysts Utilizing the this compound Moiety

Beyond serving as a passive building block, the this compound structure has the potential to be actively involved in chemical transformations as a reagent or catalyst. Substituted anilines have been shown to function as effective nucleophilic catalysts, for instance, in accelerating the formation of hydrazone bonds under physiological conditions. rsc.org

In the realm of organometallic chemistry, aniline derivatives are widely used as ligands for transition metal catalysts. sci-hub.se The nitrogen atom of the aniline, along with the ether oxygens in the methoxy and oxolanylmethoxy groups, can act as coordination sites for a metal center. These [(Aniline)Metal] complexes are pivotal in facilitating a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The steric and electronic properties of the aniline ligand can be precisely tuned by its substituents to enhance the catalyst's activity, stability, and selectivity. nih.govnih.gov Therefore, this compound could be employed as a ligand to create novel, highly active, and well-defined palladium or copper catalysts for challenging organic transformations. nih.govtohoku.ac.jp

Table 4: Catalytic Applications of Aniline-Based Structures

| Catalysis Type | Role of Aniline Derivative | Reaction Type | Key Finding |

|---|---|---|---|

| Nucleophilic Catalysis | Acts as the catalyst | Acylhydrazone formation | Electron-rich anilines are superior catalysts for hydrazone exchange at neutral pH. rsc.org |

| Palladium Precatalysts | Stabilizing Ligand for Pd(II) | Suzuki-Miyaura, Buchwald-Hartwig | [(NHC)PdCl₂(aniline)] complexes are highly active and stable precatalysts for cross-coupling. nih.gov |

| C-H Olefination | Substrate/Ligand Scaffold | para-Selective Olefination | A Pd/S,O-ligand system enables the efficient para-olefination of various aniline derivatives. nih.gov |

| Copper Catalysis | Ligand for Copper | meta-Substituted Aniline Synthesis | Cationic copper catalysts with N-heterocyclic carbene ligands promote rearrangement reactions. tohoku.ac.jp |

Emerging Research Areas and Methodological Advancements Relevant to 4 Methoxy 3 Oxolan 2 Ylmethoxy Aniline

Automation and High-Throughput Experimentation in Organic Synthesis and Characterization

The conventional, manual approach to organic synthesis is often a laborious, trial-and-error process. seqens.com However, the integration of automation and high-throughput experimentation (HTE) is revolutionizing this paradigm by allowing for the parallel execution of a large number of experiments. seqens.comresearchgate.net This approach, which involves the miniaturization and parallelization of reactions, is a powerful tool for rapidly generating diverse compound libraries and optimizing reaction conditions. researchgate.netnih.govchemrxiv.org

For a molecule such as 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline, HTE platforms can systematically screen a wide array of catalysts, reagents, solvents, and temperatures to identify the optimal conditions for its synthesis. This is particularly valuable for complex, multi-step syntheses where reaction parameters are highly sensitive. youtube.com Automated robotic systems can dispense precise amounts of reagents into well-plates, manage reaction conditions, and prepare samples for analysis, significantly increasing the speed and reproducibility of experiments. nih.govyoutube.com

While HTE has become standard practice in biology, its adoption in chemistry has been slower due to engineering challenges associated with the wide range of solvents, temperatures, and heterogeneous mixtures involved in organic reactions. seqens.com Nevertheless, significant progress has been made in adapting equipment for synthetic chemistry, and most major pharmaceutical companies have now invested in automation technology to accelerate process development. seqens.comresearchgate.net The data generated from HTE is also crucial for enabling machine learning applications, further enhancing the innovation cycle in organic synthesis. researchgate.netnih.govchemrxiv.org

| Experiment ID | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A1 | K₂CO₃ | DMF | 80 | 45 |

| A2 | Cs₂CO₃ | DMF | 80 | 72 |

| A3 | NaH | DMF | 80 | 65 |

| B1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 30 |

| B2 | Cs₂CO₃ | Acetonitrile | 80 | 68 |

| B3 | NaH | Acetonitrile | 80 | 55 |

| C1 | Cs₂CO₃ | DMF | 100 | 85 |

| C2 | Cs₂CO₃ | Acetonitrile | 100 | 75 |

Application of Artificial Intelligence and Machine Learning in Predicting Chemical Reactivity and Synthetic Routes

ML models can also predict chemical reactivity, forecasting the most likely products of a reaction given the reactants and conditions. neurips.ccnips.ccappliedclinicaltrialsonline.com By analyzing vast datasets, these models can identify complex relationships between molecular structures, reagents, and reaction outcomes. aimlic.comappliedclinicaltrialsonline.com This predictive power helps chemists to prioritize experiments, reduce the number of failed reactions, and minimize the use of resources. rjptonline.org For instance, a platform combining automated experiments with AI, known as a "chemical reactome," can uncover hidden correlations between reactants and outcomes, moving chemical discovery from a trial-and-error approach to a more data-driven one. appliedclinicaltrialsonline.com

| Aspect | Traditional Approach | AI-Powered Approach |

|---|---|---|

| Route Design | Relies on chemist's experience and known reactions. | Data-driven; proposes multiple routes based on vast reaction databases. chemcopilot.com |

| Novelty | Often limited to established, well-known pathways. | Can suggest unconventional and potentially more efficient routes. grace.comchemcopilot.com |

| Time Investment | Can take hours or days of manual literature searching. fanaticalfuturist.com | Reduces planning time significantly, often to minutes. chemcopilot.com |

| Bias | Prone to human bias towards familiar reactions. | Objective evaluation of numerous possibilities. chemcopilot.com |

| Key Tools | Chemical intuition, literature databases (e.g., SciFinder, Reaxys). | Retrosynthesis software (e.g., Synthia, IBM RXN), ML models. chemcopilot.com |

Sustainable Chemistry Approaches and Green Solvents in Compound Research

The principles of sustainable or "green" chemistry are increasingly guiding the synthesis of organic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net The synthesis of anilines, which traditionally involves the reduction of nitroaromatic compounds, is a key area where green chemistry can have a significant impact. researchgate.net

One major advancement is the use of biocatalysis. For example, nitroreductase enzymes can be used to reduce nitro groups to amines under mild, aqueous conditions at room temperature and atmospheric pressure. nih.govacs.org This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and expensive, toxic precious-metal catalysts (like palladium or platinum) that are common in traditional methods. nih.govacs.org This method is also highly chemoselective, meaning it can target the nitro group without affecting other sensitive functional groups in the molecule. nih.govacs.org Another innovative and greener method involves the electrocatalytic reduction of nitroarenes using protons and electrons generated from the electrolysis of water, which can be powered by renewable energy sources. labnews.co.ukchemistryworld.com

The choice of solvent is another critical aspect of sustainable chemistry, as solvents often constitute the largest volume of material in a chemical process. researchgate.net Green solvents are being developed as alternatives to traditional volatile organic compounds (VOCs). wikipedia.org These include water, supercritical fluids (like CO₂), ionic liquids, deep eutectic solvents, and bio-based solvents derived from agricultural crops. researchgate.netewadirect.comrsc.org For the synthesis of a compound like this compound, replacing conventional solvents such as toluene or DMF with greener alternatives could significantly reduce the environmental footprint of the process. ewadirect.com

| Parameter | Traditional Method (e.g., Catalytic Hydrogenation) | Green Alternative (e.g., Biocatalysis) |

|---|---|---|

| Catalyst | Precious metals (e.g., Pd, Pt, Ni). researchgate.net | Enzymes (e.g., Nitroreductase). nih.gov |

| Reagents | High-pressure hydrogen gas (H₂). nih.gov | Cofactor recycling system (e.g., using glucose). acs.org |

| Solvent | Organic solvents (e.g., Methanol (B129727), Toluene). ewadirect.com | Aqueous buffer (Water). nih.govacs.org |

| Conditions | High temperature and pressure. labnews.co.uk | Room temperature and atmospheric pressure. nih.gov |

| Waste Profile | Metal waste, organic solvent waste. labnews.co.uk | Biodegradable waste, reduced reliance on metals. nih.govacs.org |

常见问题

Basic: What are the key synthetic routes for preparing 4-Methoxy-3-(oxolan-2-ylmethoxy)aniline, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the aniline ring. A plausible route includes:

Selective Protection : Introduce the methoxy group at position 4 via nucleophilic aromatic substitution (NAS) using methanol and a base (e.g., NaH) under anhydrous conditions .

Oxolan-2-ylmethoxy Introduction : React 4-methoxyaniline with 2-(bromomethyl)oxolane in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C to install the oxolan-2-ylmethoxy group at position 3 .

Critical Conditions :

- Temperature Control : Excessive heat (>80°C) may lead to over-substitution or decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from regioisomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR :

- Methoxy protons (δ 3.7–3.9 ppm, singlet).

- Oxolan-2-ylmethoxy protons:

- Methylene adjacent to oxygen (δ 3.5–4.0 ppm, multiplet).

- Tetrahydrofuran ring protons (δ 1.6–2.2 ppm, multiplet) .

- IR Spectroscopy :

- Stretching vibrations for N-H (3300–3500 cm⁻¹), C-O (1250 cm⁻¹ for methoxy), and aromatic C=C (1600 cm⁻¹) .

- Mass Spectrometry (MS) :

Advanced: How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: